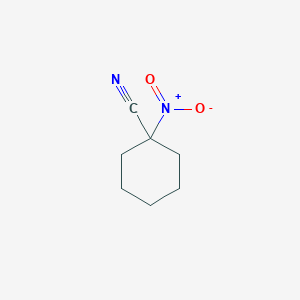
1-Nitrocyclohexane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitrocyclohexane-1-carbonitrile is an organic compound characterized by a nitro group and a nitrile group attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Nitrocyclohexane-1-carbonitrile can be synthesized through several methods. One common approach involves the nitration of cyclohexane followed by the introduction of a nitrile group. The nitration process typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions to avoid over-nitration. The nitrile group can be introduced through a reaction with cyanogen bromide or by dehydration of an amide precursor using reagents like thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Nitrocyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives with higher oxidation states.
Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen with a palladium catalyst.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Amides, carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-Nitrocyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-nitrocyclohexane-1-carbonitrile involves its interaction with various molecular targets. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways. The nitrile group can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can modulate enzyme activity and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Cyclohexane-1-carbonitrile: Lacks the nitro group, making it less reactive in redox reactions.
1-Nitrocyclohexane: Lacks the nitrile group, limiting its ability to participate in nucleophilic substitution reactions.
Cyclohexane-1,2-dicarbonitrile: Contains two nitrile groups, offering different reactivity and applications
Uniqueness: 1-Nitrocyclohexane-1-carbonitrile is unique due to the presence of both nitro and nitrile groups, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
58102-55-9 |
|---|---|
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
1-nitrocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C7H10N2O2/c8-6-7(9(10)11)4-2-1-3-5-7/h1-5H2 |
InChI-Schlüssel |
PEZZUIKUUFKDLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


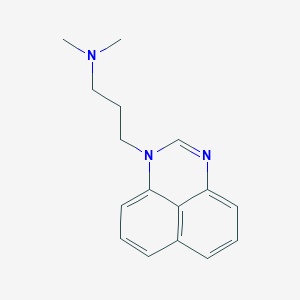
![Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl-](/img/structure/B14604839.png)
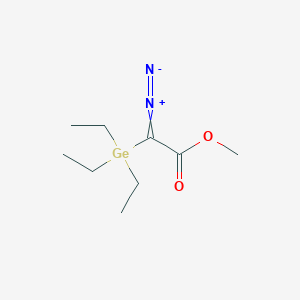
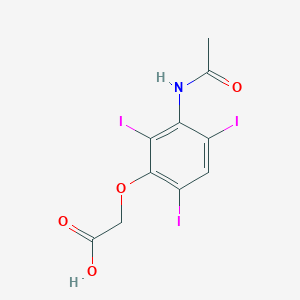

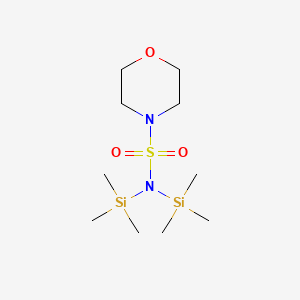
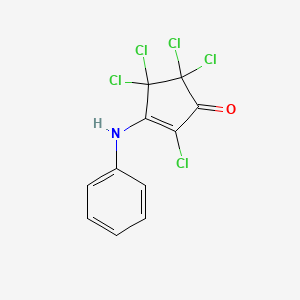
![N'-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea](/img/structure/B14604882.png)
![2-[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]propanoic acid](/img/structure/B14604890.png)
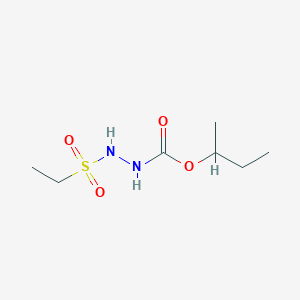

![5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14604908.png)

![Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate](/img/structure/B14604928.png)
